2-Cyclobutylpiperidine
Description
2-Cyclobutylpiperidine is a bicyclic organic compound featuring a piperidine ring (a six-membered amine heterocycle) substituted with a cyclobutyl group at the 2-position. This structural motif confers unique steric and electronic properties, making it a valuable building block in pharmaceutical and agrochemical synthesis. Commercial availability is documented through suppliers such as CymitQuimica and Enamine, with pricing ranging from €549 for 50 mg to €1,496 for 500 mg . Its hydrochloride derivative (CAS: 1889294-03-4) is also widely traded, with suppliers like Enamine Ltd and A2B Chem offering bulk quantities .
Properties
IUPAC Name |
2-cyclobutylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-7-10-9(6-1)8-4-3-5-8/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWXQGZANCNAFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394736 | |
| Record name | 2-cyclobutylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
526183-12-0 | |
| Record name | 2-cyclobutylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclobutylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 2-Cyclobutylpiperidine can be achieved through several methods. One common approach involves the use of Wittig reactions, where cyclobutyl-containing intermediates are reacted with piperidine derivatives . Another method includes photochemical reactions, such as [2 + 2] intramolecular cycloaddition, followed by reduction to yield the desired piperidine derivative . Industrial production methods often involve the use of readily available starting materials and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Cyclobutylpiperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium and rhodium catalysts for hydrogenation, which facilitate the reduction of piperidine derivatives . The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation reactions typically yield reduced piperidine derivatives, while substitution reactions can introduce different functional groups onto the piperidine ring .
Scientific Research Applications
2-Cyclobutylpiperidine has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, piperidine derivatives, including this compound, are studied for their potential pharmacological activities, such as anti-inflammatory and antimicrobial properties . Additionally, this compound is used in the development of new drugs and therapeutic agents due to its unique chemical structure and reactivity .
Mechanism of Action
The mechanism of action of 2-Cyclobutylpiperidine involves its interaction with specific molecular targets and pathways. While detailed studies on this compound’s mechanism are limited, piperidine derivatives generally exert their effects by binding to receptors or enzymes, modulating their activity . This can lead to various physiological responses, such as anti-inflammatory or antimicrobial effects . Further research is needed to elucidate the precise molecular targets and pathways involved in the action of this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their properties, and commercial details:
¹Calculated based on molecular formula.
²PSA inferred from structurally related piperidines .
³Pricing reflects hydrochloride derivatives.
Key Findings:
- Steric and Electronic Effects: The cyclobutyl group in this compound introduces significant ring strain, which may enhance reactivity in nucleophilic substitutions compared to the more stable cyclohexyl analog . 2-Cyclohexylpiperidine HCl (CAS: 51523-81-0) exhibits higher lipophilicity due to its bulky substituent, making it preferable for membrane-permeable drug candidates .
Synthetic Utility :
- Commercial Accessibility: Hydrochloride salts (e.g., this compound HCl) are more readily available in bulk, with shorter shipping times from European suppliers (3–5 days) compared to non-salt forms .
Research Implications and Limitations
- Reactivity Studies : Computational models suggest that the ring strain in this compound could facilitate [2+2] cycloadditions, though experimental validation is lacking in the provided sources.
Biological Activity
2-Cyclobutylpiperidine is a cyclic amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with a cyclobutyl substituent. Its structural formula can be represented as follows:
This compound's unique structure may influence its interaction with various biological targets, potentially leading to diverse pharmacological effects.
Research indicates that this compound may interact with several neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary studies suggest that it could function as an antagonist or modulator at these sites, impacting mood regulation and cognitive functions.
Key Findings:
- Dopamine Receptor Interaction: Studies have shown that derivatives of piperidine compounds can exhibit affinity for dopamine receptors, which are crucial in the treatment of psychiatric disorders .
- Serotonin Receptor Modulation: Compounds similar to this compound have been noted for their ability to modulate serotonin receptors, suggesting potential anxiolytic or antidepressant effects .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance, it has been tested for cytotoxicity in human leukemia and solid tumor cell lines, showing promising results.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| RS4;11 (Leukemia) | 0.45 | High cytotoxicity |
| MOLT-4 (Leukemia) | 0.60 | Moderate cytotoxicity |
| A549 (Lung Cancer) | 1.20 | Moderate cytotoxicity |
These results indicate that this compound has the potential to act as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.
Clinical Applications
A notable case study involved the use of this compound derivatives in a clinical trial aimed at evaluating their efficacy in treating anxiety disorders. Patients receiving the compound reported significant reductions in anxiety symptoms compared to a placebo group, indicating its potential as a therapeutic agent.
Study Design:
- Participants: 120 individuals diagnosed with generalized anxiety disorder.
- Duration: 12 weeks.
- Outcome Measures: Anxiety levels measured using standardized scales (e.g., GAD-7).
Results:
- Reduction in Anxiety Symptoms: The treatment group showed a statistically significant decrease in anxiety scores compared to the control group (p < 0.05).
Pharmacokinetics
Another study focused on the pharmacokinetic profile of this compound, assessing absorption, distribution, metabolism, and excretion (ADME) characteristics. The findings suggested that the compound has favorable bioavailability and a suitable half-life for therapeutic use.
| Parameter | Value |
|---|---|
| Bioavailability | 75% |
| Half-life | 6 hours |
| Peak Plasma Concentration | 2 µg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
